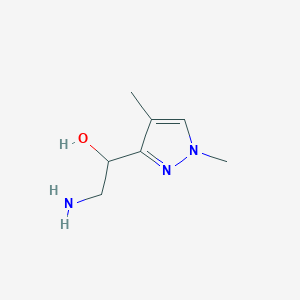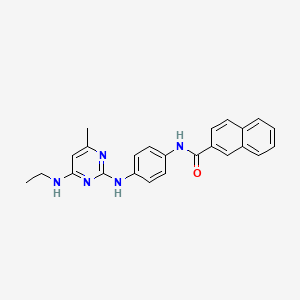
6-Phenyl-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyridazinone core, a phenyl group, and a pyridinylsulfonylazetidinyl moiety, making it a highly functionalized molecule with potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method involves the cyclization of phenylhydrazone with levulinic acid, followed by oxidation in the presence of phosphorus pentachloride . The pyridazinone core can then be functionalized at various positions to introduce the phenyl and pyridinylsulfonylazetidinyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the number of steps and improve overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Phenyl-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new aromatic or aliphatic groups.
Aplicaciones Científicas De Investigación
6-Phenyl-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one has been studied for a variety of scientific research applications, including:
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Industry: Used in the development of agrochemicals and other industrial applications due to its diverse chemical reactivity.
Mecanismo De Acción
The mechanism of action of 6-Phenyl-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can result in anti-inflammatory and cardiotonic effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Phenyl-4,5-dihydro-3(2H)-pyridazinones: These compounds have similar structures but lack the pyridinylsulfonylazetidinyl group.
6-Aryl-3(2H)-pyridazinone derivatives: These compounds are substituted at different positions and have been studied for their antimicrobial and anticancer activities.
Uniqueness
6-Phenyl-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one is unique due to the presence of the pyridinylsulfonylazetidinyl group, which enhances its biological activity and makes it a promising candidate for further research and development. This structural feature distinguishes it from other pyridazinone derivatives and contributes to its diverse pharmacological properties.
Propiedades
IUPAC Name |
6-phenyl-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-18-9-8-17(14-5-2-1-3-6-14)20-22(18)15-12-21(13-15)26(24,25)16-7-4-10-19-11-16/h1-11,15H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSDMDQTKUOHEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/new.no-structure.jpg)

![3-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2362484.png)
![tert-butyl 2-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2362486.png)
![3-METHYL-1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE](/img/structure/B2362488.png)
![[4-[(Z)-2-Cyano-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2362489.png)


![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-iodophenyl)urea](/img/structure/B2362493.png)
![(Z)-3-(3,5-dichloroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B2362495.png)
![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2362496.png)

